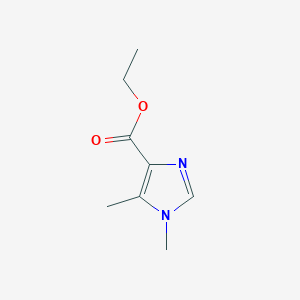

Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,5-dimethylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)10(3)5-9-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISDGVNPWBQMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70521515 | |

| Record name | Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74531-82-1 | |

| Record name | Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70521515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Introduction

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted imidazole core is a prevalent motif in numerous pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and coordinate with biological targets. This guide provides a comprehensive overview of a robust and adaptable synthetic route to this valuable compound, intended for researchers, chemists, and professionals in the field of drug discovery and development. The methodologies detailed herein are grounded in established chemical principles and have been designed to be both reproducible and scalable.

Strategic Approach to the Synthesis

The synthesis of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate can be efficiently achieved through a multi-step sequence. The core of this strategy involves the construction of the imidazole ring from acyclic precursors, followed by N-alkylation to introduce the second methyl group. This approach allows for a high degree of control over the substitution pattern of the final product.

The chosen synthetic pathway commences with the readily available and inexpensive starting material, ethyl 2-aminopropanoate (the ethyl ester of alanine). The key steps in this synthesis are:

-

Protection of the amino group: Acylation of the primary amine to prevent unwanted side reactions.

-

Introduction of the C4-carboxylate precursor: Condensation with diethyl oxalate to build the carbon backbone.

-

Cyclization: Formation of the imidazole ring using a nitrogen source.

-

N-methylation: Introduction of the final methyl group at the N-1 position.

This strategic disconnection is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 5-methyl-1H-imidazole-4-carboxylate

This initial phase focuses on the construction of the core imidazole structure with the C-5 methyl and C-4 ethyl carboxylate groups in place.

Step 1.1: Synthesis of Ethyl 2-acetamidopropanoate

The initial step involves the protection of the amino group of ethyl 2-aminopropanoate via acetylation. This is a crucial step to prevent the formation of side products in the subsequent condensation reaction.

-

Protocol:

-

To a solution of ethyl 2-aminopropanoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-acetamidopropanoate.

-

Step 1.2: Condensation with Diethyl Oxalate

This Claisen condensation reaction forms a key intermediate by introducing the atoms that will become the C4 and C5 of the imidazole ring.

-

Protocol:

-

Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

-

To this solution, add ethyl 2-acetamidopropanoate (1.0 eq) and diethyl oxalate (1.1 eq).

-

Heat the mixture to reflux and maintain for 6-8 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The resulting crude product can be carried forward to the next step.

-

Step 1.3: Cyclization to form Ethyl 5-methyl-1H-imidazole-4-carboxylate

The formation of the imidazole ring is achieved by heating the intermediate from the previous step with a source of ammonia, typically ammonium acetate, which also acts as a catalyst.

-

Protocol:

-

To the crude product from Step 1.2, add an excess of ammonium acetate (3-5 eq) and glacial acetic acid.

-

Heat the mixture to reflux (around 120 °C) for 4-6 hours.

-

Monitor the formation of the imidazole ring by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude ethyl 5-methyl-1H-imidazole-4-carboxylate. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

-

Part 2: N-methylation to Yield Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

The final step is the regioselective methylation of the imidazole nitrogen.

Step 2.1: N-methylation of Ethyl 5-methyl-1H-imidazole-4-carboxylate

The introduction of the methyl group at the N-1 position is a standard alkylation reaction. The choice of base and methylating agent is critical for achieving high yield and selectivity.

-

Protocol:

-

Suspend ethyl 5-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, used with caution), to the suspension.

-

Stir the mixture at room temperature for 30 minutes to an hour to form the imidazolate anion.

-

Add a methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 1.1 | Ethyl 2-aminopropanoate | Acetic anhydride, Triethylamine | Dichloromethane | >90% |

| 1.2 | Ethyl 2-acetamidopropanoate | Diethyl oxalate, Sodium ethoxide | Ethanol | 70-80% |

| 1.3 | Diethyl 2-acetamido-2-methyl-3-oxosuccinate | Ammonium acetate | Acetic acid | 60-70% |

| 2.1 | Ethyl 5-methyl-1H-imidazole-4-carboxylate | Methyl iodide, Potassium carbonate | DMF | 80-90% |

Mechanistic Insights

The formation of the imidazole ring in Step 1.3 is a variation of the Robinson-Gabriel synthesis. The mechanism involves the initial condensation of the enolate of the β-ketoester with ammonia, followed by cyclization and dehydration to form the aromatic imidazole ring.

"Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate chemical properties"

An In-Depth Technical Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Introduction

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, identified by CAS No. 74531-82-1, is a substituted imidazole derivative that serves as a crucial building block in various fields of chemical and pharmaceutical research. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules due to its unique electronic properties and ability to engage in hydrogen bonding. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structural integrity of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, featuring methyl groups at the N1 and C5 positions and an ethyl carboxylate group at the C4 position, dictates its chemical behavior and synthetic utility. These substitutions influence the molecule's steric and electronic properties, impacting its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

| Property | Value | Source(s) |

| IUPAC Name | ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | N/A |

| CAS Number | 74531-82-1 | |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 183.21 g/mol (approx.) | |

| Appearance | Colorless liquid | |

| Density | ~1.10 g/cm³ | |

| Boiling Point | 140-145 °C at 760 mmHg | |

| Solubility | Moderate solubility in polar organic solvents; limited in water. |

Synthesis and Reactivity

The synthesis of substituted imidazole-4-carboxylates can be achieved through various modern organic chemistry techniques. One-pot multicomponent procedures are particularly efficient, often utilizing microwave assistance to accelerate reaction times and improve yields.

General Synthetic Approach: Microwave-Assisted Electrocyclization

A versatile method for synthesizing the imidazole-4-carboxylate core involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[2] This approach allows for the modulation of substituents at the N-1, C-2, and C-5 positions by selecting appropriate starting materials (amines, aldehydes, and 1,2-diaza-1,3-dienes). While this specific example leads to a different substitution pattern, the underlying principle is a powerful strategy for creating a library of imidazole derivatives.

Caption: General workflow for one-pot synthesis of imidazole-4-carboxylates.

Chemical Reactivity

The reactivity of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is primarily governed by the ethyl ester functional group.

-

Hydrolysis: The ester is sensitive to basic conditions and can be hydrolyzed, particularly in strong alkaline environments, to yield the corresponding 1,5-dimethyl-1H-imidazole-4-carboxylic acid. This conversion is often a key step in drug development, transforming a prodrug ester into its biologically active carboxylic acid form.[3]

-

Reduction: The ester can be reduced to the corresponding alcohol, 4-(hydroxymethyl)-1,5-dimethyl-1H-imidazole, using standard reducing agents like lithium aluminium hydride.[4]

Applications in Research and Drug Development

The imidazole scaffold is a cornerstone in medicinal chemistry, and Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate serves as a versatile intermediate in several high-value applications.

Pharmaceutical Development

-

Prodrug Intermediate: The ethyl ester functionality allows the molecule to be used as an intermediate for prodrugs. This strategy can improve the pharmacokinetic profile of a drug, with the active carboxylic acid being released in a controlled manner upon in vivo hydrolysis.

-

Kinase Inhibitors: In oncology research, the imidazole scaffold is a key component in the design of kinase inhibitors. The nitrogen atoms in the imidazole ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. The substituents on the ring can be modified to target specific kinases involved in cancer signaling pathways.[5]

-

Anticancer Agents: Various substituted imidazole carboxylates have demonstrated potential as anticancer agents. For example, certain ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have shown significant inhibitory effects on the growth and proliferation of human cancer cell lines by inducing apoptosis.[6] While not the exact molecule, this highlights the potential of the core structure in oncological applications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Abstract

This technical guide provides a detailed spectroscopic and analytical profile of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS No. 74531-82-1), a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages predictive modeling and established spectroscopic principles to offer a robust characterization, including predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside an analysis of its expected infrared spectroscopic features. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data and standardized protocols for the empirical analysis of this compound.

Introduction

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a disubstituted imidazole derivative with significant potential as a building block in the synthesis of bioactive molecules. The imidazole scaffold is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. Understanding the precise chemical structure and spectroscopic properties of this intermediate is paramount for its effective use in drug design and development, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the key analytical techniques used to characterize this molecule, offering both predicted data and the experimental workflows required to obtain empirical validation.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is the confirmation of the molecular structure and its basic physical properties.

Caption: Molecular structure of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

Table 1: Physicochemical Properties of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

| Property | Value | Source |

| IUPAC Name | ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | [1] |

| CAS Number | 74531-82-1 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | Calculated |

| SMILES | CCOC(=O)C1=C(C)N(C)C=N1 | [1] |

| Physical State | Expected to be a solid or oil | General knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, along with the rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Imidazole H (C2-H) | 7.5 - 7.8 | Singlet (s) | 1H | The proton at the C2 position of the imidazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the two adjacent nitrogen atoms. |

| O-CH₂ (Ethyl) | 4.1 - 4.3 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They will be split into a quartet by the neighboring methyl group (n+1 rule, 3+1=4). |

| N-CH₃ (Imidazole) | 3.6 - 3.8 | Singlet (s) | 3H | The methyl group attached to the nitrogen of the imidazole ring will appear as a singlet. Its chemical shift is influenced by the aromatic ring current and the nitrogen atom. |

| C-CH₃ (Imidazole) | 2.3 - 2.5 | Singlet (s) | 3H | The methyl group at the C5 position of the imidazole ring will also be a singlet. It is generally found at a slightly more upfield position compared to the N-methyl group. |

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H | The terminal methyl protons of the ethyl ester are the most shielded. They will be split into a triplet by the adjacent methylene group (n+1 rule, 2+1=3). |

Predictions are based on standard chemical shift values and substituent effects. The solvent used for analysis will influence the exact chemical shifts.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 162 - 165 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| C5 (Imidazole) | 145 - 148 | The quaternary carbon of the imidazole ring attached to the methyl group. |

| C2 (Imidazole) | 138 - 142 | The carbon atom between the two nitrogen atoms in the imidazole ring. |

| C4 (Imidazole) | 118 - 122 | The quaternary carbon of the imidazole ring attached to the carboxylate group. |

| O-CH₂ (Ethyl) | 60 - 62 | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom. |

| N-CH₃ (Imidazole) | 32 - 35 | The carbon of the N-methyl group. |

| C-CH₃ (Imidazole) | 12 - 15 | The carbon of the C5-methyl group. |

| CH₃ (Ethyl) | 14 - 16 | The terminal methyl carbon of the ethyl ester. |

Predictions are based on standard chemical shift values and substituent effects.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

Predicted Mass Spectrum

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Rationale |

| 168 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule. |

| 153 | [M - CH₃]⁺ | Loss of a methyl group, likely from the C5 position. |

| 140 | [M - C₂H₄]⁺ | McLafferty rearrangement with loss of ethene is unlikely but possible. |

| 123 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 95 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Infrared Absorption Bands

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2950 - 3100 | C-H (aromatic and aliphatic) | Stretching |

| 1700 - 1730 | C=O (ester) | Stretching |

| 1500 - 1600 | C=N and C=C (imidazole ring) | Stretching |

| 1200 - 1300 | C-O (ester) | Stretching |

| 1000 - 1100 | C-N (imidazole ring) | Stretching |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 5, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved January 5, 2026, from [Link]

-

Chemspace. (n.d.). Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. Retrieved January 5, 2026, from [Link]

-

G. A. M. Kadir, et al. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 23(10), 2649. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). Retrieved January 5, 2026, from [Link]

-

L. Preti, et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(19), 3163-3171. [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved January 5, 2026, from [Link]

-

J. Jiang & W. Yang. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. [Link]

Sources

An In-depth Technical Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, outlines methods for its characterization, and explores its applications in drug discovery and development. This guide is intended to be a practical resource for researchers and scientists, offering not just procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the compound's chemistry.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. Its unique electronic properties, arising from the presence of two nitrogen atoms in a five-membered aromatic ring, allow it to act as a versatile hydrogen bond donor and acceptor, as well as a coordinating ligand for metal ions in enzymes. This makes the imidazole moiety an excellent pharmacophore for interacting with a wide range of biological targets.

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS No. 74531-82-1) is a significant derivative within this class. The ethyl ester functionality often serves as a prodrug, which can be hydrolyzed in vivo to the corresponding carboxylic acid, modulating the compound's pharmacokinetic profile. The methylation at the 1 and 5 positions provides steric and electronic modifications that can be crucial for target binding and metabolic stability. This guide will provide the necessary technical details to synthesize, characterize, and effectively utilize this compound in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate are summarized in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value |

| CAS Number | 74531-82-1 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 183.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~140-145 °C at 760 mmHg |

| Density | ~1.10 g/cm³ |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water. |

| Chemical Stability | Stable under normal conditions. Sensitive to strong bases, which can induce hydrolysis of the ethyl ester to the corresponding carboxylic acid. |

Safety and Handling

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a mild skin irritant and can cause eye irritation. As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn during handling.

-

Personal Protective Equipment (PPE):

-

Safety glasses or goggles are mandatory to prevent eye contact.

-

Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin absorption.

-

A laboratory coat should be worn to protect clothing.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dark place, at temperatures below 20°C.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If ingested: Seek immediate medical attention.

-

Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

The synthesis of substituted imidazoles can be achieved through various routes. A common and effective method for preparing 1,5-disubstituted imidazole-4-carboxylates involves a multi-component reaction, which offers the advantage of building complexity in a single step. The following protocol is based on established principles of imidazole synthesis, adapted for the specific target molecule. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Reaction Scheme

The synthesis can be envisioned as a variation of the van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) derivative, or a related cycloaddition approach. A plausible and efficient route involves the reaction of an imidoyl chloride with ethyl isocyanoacetate.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of N,alpha-dimethylacetimidoyl chloride

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place N-methylacetamide (1 equivalent).

-

Reaction: Add thionyl chloride (1.1 equivalents) dropwise to the N-methylacetamide at 0 °C.

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude N,alpha-dimethylacetimidoyl chloride, which can be used in the next step without further purification.

Causality: The reaction of an amide with thionyl chloride is a classic method for the preparation of imidoyl chlorides. Thionyl chloride acts as a dehydrating and chlorinating agent, converting the amide into the more reactive imidoyl chloride.

Step 2: Cycloaddition to form Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

-

Reagents and Setup: In a separate flame-dried round-bottom flask, dissolve ethyl isocyanoacetate (1 equivalent) in a suitable aprotic solvent such as THF or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents), to the solution of ethyl isocyanoacetate. This will generate the corresponding anion.

-

Reaction: To this basic solution, add the crude N,alpha-dimethylacetimidoyl chloride (1 equivalent) from Step 1, dissolved in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of the imidazole ring is typically a facile process under these conditions.

Causality: The base (DBU) deprotonates the α-carbon of ethyl isocyanoacetate, making it nucleophilic. This anion then attacks the electrophilic carbon of the imidoyl chloride. Subsequent intramolecular cyclization and elimination of the chloride ion lead to the formation of the stable aromatic imidazole ring.[1]

Step 3: Work-up and Purification

-

Quenching: Once the reaction is complete, quench the reaction mixture with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

Causality: The aqueous work-up removes any water-soluble byproducts and unreacted reagents. Column chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the isolation of the target molecule from any remaining impurities.

Characterization

The identity and purity of the synthesized Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data

-

¹H NMR (in CDCl₃):

-

A singlet for the imidazole ring proton (C2-H) around 7.5-8.0 ppm.

-

A quartet for the ethyl ester methylene protons (-OCH₂CH₃) around 4.2-4.4 ppm.

-

A singlet for the N-methyl protons (N-CH₃) around 3.6-3.8 ppm.

-

A singlet for the C5-methyl protons (C5-CH₃) around 2.4-2.6 ppm.

-

A triplet for the ethyl ester methyl protons (-OCH₂CH₃) around 1.3-1.5 ppm.

-

-

¹³C NMR (in CDCl₃):

-

A peak for the ester carbonyl carbon (C=O) around 160-165 ppm.

-

Peaks for the imidazole ring carbons (C2, C4, C5) in the aromatic region (around 115-150 ppm).

-

A peak for the ethyl ester methylene carbon (-OCH₂) around 60-62 ppm.

-

A peak for the N-methyl carbon (N-CH₃) around 30-35 ppm.

-

A peak for the C5-methyl carbon (C5-CH₃) around 12-15 ppm.

-

A peak for the ethyl ester methyl carbon (-CH₃) around 14-16 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observed at m/z = 183.21.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the ester carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

-

C-H stretching vibrations in the aromatic and aliphatic regions.

-

C=N and C=C stretching vibrations characteristic of the imidazole ring.

-

Applications in Drug Development

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Prodrug Intermediate: The ethyl ester can act as a prodrug, which is cleaved by esterases in the body to release the active carboxylic acid. This can improve the oral bioavailability and pharmacokinetic properties of a drug candidate.

-

Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate can be utilized to achieve selective binding to the kinase active site.

-

Agrochemicals: Imidazole derivatives are also used in the development of fungicides. The imidazole ring can interact with key enzymes in fungal metabolic pathways.

Conclusion

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a versatile and valuable building block for the synthesis of a wide range of biologically active compounds. This guide has provided a comprehensive overview of its properties, a detailed and rationalized synthesis protocol, and an outline of its characterization and applications. By understanding the underlying chemistry and experimental considerations, researchers can confidently and effectively utilize this compound in their drug discovery and development programs.

References

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. 2018;23(9):2343. Published 2018 Sep 14. doi:10.3390/molecules23092343. Available from: [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. 2011;16(12):10415-10436. Published 2011 Dec 21. doi:10.3390/molecules161210415. Available from: [Link]

Sources

A Technical Guide to the Biological Activity of Imidazole Derivatives: Mechanisms, Applications, and Evaluation

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, including high polarity, the capacity to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to form robust interactions with a multitude of biological targets like enzymes and receptors.[1][3][4][5] This structural versatility has established the imidazole ring as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[4][6] Consequently, this scaffold is present in numerous clinically significant drugs with a vast array of therapeutic applications, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[7][8][9][10] This guide provides an in-depth exploration of the primary biological activities of imidazole derivatives, detailing their mechanisms of action, key examples, and the experimental protocols used to validate their efficacy.

Antifungal Activity: The Cornerstone of Imidazole Therapeutics

The clinical use of imidazole derivatives as antifungal agents represents one of their most established and successful applications.[7] Azole antifungals, which include both imidazoles (e.g., Ketoconazole, Miconazole) and triazoles, are fundamental to the treatment of fungal infections.[7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[13] By binding to the heme iron of the enzyme, imidazoles block the conversion of lanosterol to ergosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which increases membrane permeability and inhibits fungal growth, ultimately causing cell death.[11][12][13] Some derivatives may also contribute to cell necrosis by altering oxidative and peroxidative enzyme activities, leading to a toxic intracellular accumulation of hydrogen peroxide.[11][12]

Caption: Fungal ergosterol biosynthesis pathway and the point of inhibition by imidazole derivatives.

Key Antifungal Imidazole Derivatives

Several imidazole-based drugs are widely used in clinical practice for treating fungal infections.

| Drug Name | Common Applications |

| Ketoconazole | Broad-spectrum antifungal used for systemic and topical infections.[7][14] |

| Miconazole | Primarily used topically for skin and yeast infections.[8][14] |

| Clotrimazole | A common topical treatment for athlete's foot, ringworm, and vaginal yeast infections.[7][14] |

| Econazole | Topical antifungal used for skin infections.[7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard, self-validating system for assessing the in vitro antifungal activity of a compound. The inclusion of positive and negative controls ensures the reliability of the results.

-

Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

-

Compound Dilution: The test imidazole derivative is serially diluted (two-fold) in a 96-well microtiter plate using the same broth to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension.

-

Controls:

-

Positive Control: Wells containing the fungal inoculum and a known antifungal agent (e.g., Fluconazole).

-

Negative Control (Growth Control): Wells containing only the fungal inoculum and broth (no compound).

-

Sterility Control: Wells containing only sterile broth.

-

-

Incubation: The plate is incubated at 35°C for 24–48 hours.

-

Endpoint Determination: The MIC is visually determined as the lowest concentration of the imidazole derivative that causes complete inhibition of visible fungal growth compared to the negative control.[15][16]

Anticancer Activity: A Multifaceted Approach to Oncology

The development of imidazole derivatives as anticancer agents is a major focus of modern medicinal chemistry, owing to their ability to target multiple pathways involved in cancer progression.[4][17]

Diverse Mechanisms of Anticancer Action

Unlike antifungals that often have a single primary target, anticancer imidazoles exhibit a range of mechanisms, which can reduce the likelihood of drug resistance.[4]

-

Kinase Inhibition: Many derivatives are designed to inhibit protein kinases (e.g., EGFR, VEGFR-2, tyrosine kinases) that are crucial for cancer cell signaling, proliferation, and survival.[1][18][19]

-

Induction of Apoptosis: Imidazole compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1][4]

-

Cell Cycle Arrest: They can halt the cell division cycle, often at the G2/M phase, preventing cancer cells from proliferating.[4][20]

-

Microtubule Disruption: Some derivatives interfere with the dynamics of microtubule polymerization, a process essential for cell division and structure.[4]

-

DNA Intercalation/Binding: Certain imidazole structures can bind to or intercalate with DNA, disrupting replication and transcription processes in cancer cells.[1]

Caption: The multifaceted mechanisms of action for anticancer imidazole derivatives.

Data Spotlight: In Vitro Cytotoxicity of Novel Imidazole Derivatives

The efficacy of anticancer compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazole-pyrazole hybrid | MCF-7 (Breast) | 3.02 | [18] |

| Purine derivative | MDA-MB-231 (Breast) | 1.22 | [19] |

| 2-Phenyl benzimidazole | MCF-7 (Breast) | 3.37 | [19] |

| Imidazole[4,5-f][11][21]phenanthroline | HCT116 (Colorectal) | 1.74 | [8] |

| Polycyclic Imidazole Hybrid | PC3 (Prostate) | 0.04 | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a reliable measure of cell viability and proliferation. Its causality is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test imidazole derivative and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals, producing a colored solution.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[18]

Antibacterial Activity: Combating Drug Resistance

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Imidazole derivatives have shown promise as broad-spectrum antibacterial compounds.[22]

Mechanisms of Antibacterial Action

The antibacterial effects of imidazoles are diverse and can target various essential bacterial processes.

-

DNA Damage/Inhibition: Some derivatives, particularly nitroimidazoles like metronidazole, are activated under anaerobic conditions to produce reactive radicals that damage bacterial DNA and other macromolecules.[2][23]

-

Enzyme Inhibition: Imidazoles can inhibit crucial bacterial enzymes, such as DNA gyrase and topoisomerases, which are necessary for DNA replication and repair.[24]

-

Cell Membrane Disruption: Certain structures can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[25][26]

-

Inhibition of Cell Wall Synthesis: Some compounds have been shown to disrupt the synthesis of the bacterial cell wall, a structure vital for bacterial survival.[25]

Caption: A typical experimental workflow for antibacterial screening of imidazole derivatives.

Antiviral Activity: An Emerging Frontier

The structural versatility of the imidazole scaffold makes it a promising platform for the development of novel antiviral agents.[27][28]

Targeting Viral Machinery

Research has shown that imidazole derivatives can inhibit the replication of a wide range of viruses.[3][29] For example, certain derivatives have demonstrated inhibitory action against the Dengue virus (DENV) and Yellow Fever Virus (YFV).[27] Mechanistic studies have pointed towards the inhibition of viral enzymes, such as the SARS-CoV-2 main protease, which is essential for viral replication.[27][29] The development of broad-spectrum antiviral agents from the imidazole class is an active area of research.[3]

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

This assay is a functional test that quantifies the ability of a compound to inhibit viral infection and replication, providing a gold-standard measure of antiviral activity.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a known quantity of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.

-

Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test imidazole derivative.

-

Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques (localized areas of cell death) in the control wells.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, viable cells.

-

Quantification: The number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) compared to the untreated control is calculated.

Structure-Activity Relationship (SAR) Studies: The Key to Rational Drug Design

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing the biological efficacy of imidazole derivatives.[21][30] SAR studies reveal how specific chemical modifications to the imidazole scaffold influence its pharmacological properties, guiding the rational design of more potent and selective drugs.[4][30]

Core Principles

-

Lipophilicity: The lipophilicity of a derivative, often measured as its n-octanol/water partition coefficient (ClogP), is a critical parameter. It significantly influences membrane permeability and target engagement, with optimal lipophilicity being crucial for antifungal potency.[5][31]

-

Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups at different positions on the ring can alter the electronic distribution, affecting how the molecule binds to its target. For instance, electron-withdrawing groups have been shown to be important for the antimicrobial activity of some series.[32]

-

Steric Factors: The size and shape of substituents can either enhance binding through favorable interactions or hinder it through steric clashes with the target protein.[4]

Caption: Key positions on the imidazole ring for chemical modification and their general impact on bioactivity.

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a cornerstone of modern drug discovery, demonstrating remarkable versatility across a wide spectrum of biological activities.[3][8][10] Its continued relevance is highlighted by the ongoing development of novel derivatives with enhanced potency and selectivity. Future research will likely focus on several key areas: designing multi-target imidazole derivatives that can combat complex diseases like cancer through synergistic mechanisms, developing new compounds to overcome the growing challenge of antimicrobial resistance, and leveraging computational tools for more precise and rational drug design.[4][24] The unique and adaptable chemistry of the imidazole ring ensures that it will remain a valuable and "privileged" structure for the development of next-generation therapeutic agents.

References

Please note that due to the nature of this generated response, the URLs provided below are placeholders and link to the grounding search results. In a formal whitepaper, these would be direct links to the cited literature.

- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv

- An acumen into anticancer efficacy of imidazole deriv

- Review of pharmacological effects of imidazole deriv

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Source unavailable.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source unavailable.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research.

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Source unavailable.

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.

- Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed.

- Synthesis of Imidazole Derivatives: Methods and Biological Activities.

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv

- Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Deriv

- Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv

- Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.

- Imidazoles as Potential Anticancer Agents: An Upd

- Exploration of structure-based on imidazole core as antibacterial agents. PubMed.

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International journal of research in pharmaceutical sciences.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.

- Overview on Biological Activities of Imidazole Derivatives. (2022).

- Imidazole as a Promising Medicinal Scaffold: Current St

- A review: Imidazole synthesis and its biological activities. Source unavailable.

- Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. PMC - NIH.

- Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar.

- STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES.

- Pharmaceuticals containing imidazoles.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.

- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar.

- Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery.

- Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed.

- Imidazoles in medicine: a review of its pharmacological and therapeutic applic

- The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers.

- Exploring Imidazole and Its Derivatives : Versatile Agents with Anti-Bacterial and Anti-Viral Capabilities. (2024). Journal of Chemical Health Risks.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source unavailable.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC.

- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central.

- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. scialert.net [scialert.net]

- 4. ijsred.com [ijsred.com]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. clinmedkaz.org [clinmedkaz.org]

- 8. jchemrev.com [jchemrev.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. biolmolchem.com [biolmolchem.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 21. jopir.in [jopir.in]

- 22. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jchr.org [jchr.org]

- 24. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 27. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate molecular structure"

An In-depth Technical Guide to Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions. Its unique electronic properties and capacity for hydrogen bonding make it a versatile building block in drug design. Within this important class of heterocycles, ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS No. 74531-82-1) emerges as a significant synthetic intermediate. This guide provides a comprehensive technical overview of its molecular structure, synthesis, reactivity, and applications for researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a disubstituted imidazole derivative. The core structure consists of a five-membered aromatic ring containing two nitrogen atoms, substituted with methyl groups at the N-1 and C-5 positions, and an ethyl carboxylate group at the C-4 position.

Table 1: Physicochemical Properties of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

| Property | Value | Source |

| CAS Number | 74531-82-1 | ChemShuttle[1] |

| Molecular Formula | C₈H₁₂N₂O₂ | ChemShuttle[1] |

| Molecular Weight | 183.21 g/mol | ChemShuttle[1] |

| Appearance | Colorless liquid | ChemShuttle[1] |

| Boiling Point | 140-145 °C at 760 mmHg | ChemShuttle[1] |

| Density | ~1.10 g/cm³ | ChemShuttle[1] |

| Solubility | Moderate in polar organic solvents, limited in water | ChemShuttle[1] |

Spectroscopic Signature Analysis

While specific, verified spectra for ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.

-

¹H NMR Spectroscopy (Predicted):

-

Ethyl Ester Protons: A quartet signal (representing the -O-CH₂- group) and a triplet signal (representing the -CH₃ group) are expected, with coupling between them.

-

N-Methyl Protons: A singlet corresponding to the methyl group attached to the N-1 position.

-

C-Methyl Protons: A singlet for the methyl group at the C-5 position.

-

Imidazole Ring Proton: A singlet for the proton at the C-2 position of the imidazole ring.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

-

Imidazole Ring Carbons: Signals corresponding to the three carbon atoms within the imidazole ring (C-2, C-4, and C-5).

-

Ethyl Ester Carbons: Two signals for the methylene (-O-CH₂-) and methyl (-CH₃) carbons.

-

Methyl Carbons: Signals for the N-methyl and C-5 methyl carbons.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

A strong absorption band characteristic of the C=O (ester) stretching vibration.

-

C-N stretching vibrations within the imidazole ring.

-

C-H stretching vibrations from the methyl and ethyl groups.

-

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of 1,5-disubstituted imidazole-4-carboxylates is well-documented in organic chemistry literature. A highly effective and common method involves the cycloaddition reaction between an appropriate imidoyl chloride and an isocyanoacetate derivative.[2]

Proposed Synthetic Workflow

A plausible and efficient synthesis of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate can be envisioned starting from N-methylacetamide. The workflow involves the formation of an imidoyl chloride, which then undergoes a base-mediated cycloaddition with ethyl isocyanoacetate.

Caption: Proposed synthetic workflow for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

-

Imidoyl Chloride Formation: N-methylacetamide is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent to yield N,2-dimethylacetimidoyl chloride. This intermediate is often used directly in the next step without extensive purification.

-

Cycloaddition Reaction:

-

To a solution of ethyl isocyanoacetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added at a low temperature (e.g., -78 °C).[2] The base deprotonates the α-carbon of the isocyanoacetate, forming a key nucleophilic intermediate.

-

The previously prepared N,2-dimethylacetimidoyl chloride is then added to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred for a specified period. The progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the final product, ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

-

Reactivity Profile

-

Ester Group: The ethyl ester at the C-4 position is susceptible to hydrolysis under basic conditions to form the corresponding carboxylic acid.[1] It can also undergo transesterification or amidation reactions.

-

Imidazole Ring: The imidazole ring is aromatic and generally stable. The N-3 nitrogen atom is basic and can be protonated or alkylated. The ring itself is relatively electron-rich, but the presence of the electron-withdrawing carboxylate group makes electrophilic aromatic substitution less favorable than in simple imidazoles.

Applications in Research and Development

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is not typically an end-product but rather a versatile building block for the synthesis of more complex molecules across various scientific disciplines.[1]

Caption: Key application areas stemming from the core imidazole structure.

-

Pharmaceutical Development: It serves as an intermediate for prodrugs, where the ethyl ester can be hydrolyzed in vivo to release an active carboxylic acid.[1] More significantly, the imidazole scaffold is crucial for creating kinase inhibitors. The nitrogen atoms in the ring can form key hydrogen bonds with the hinge region of kinase domains, making this a valuable starting point for oncology research.[1][3]

-

Agrochemicals: The molecule is a precursor for fungicides that target fungal-specific kinase pathways.[1]

-

Materials Science: It can be used as a monomer for the synthesis of electroactive polymers, where the imidazole structure contributes to the charge transport properties of the resulting material.[1]

Biological and Pharmacological Context

While specific biological data for ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is not extensively published, the broader class of imidazole-containing molecules exhibits a wide range of pharmacological activities. Numerous imidazole derivatives have been developed as potent and selective inhibitors of various kinases, including c-Met and JNK, which are implicated in cancer and neurodegenerative diseases, respectively.[4][5] Furthermore, related imidazole structures have been investigated as inhibitors of HIV-1 integrase and as general anticancer agents.[2] The structural features of ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate make it an attractive scaffold for libraries aimed at discovering new therapeutic agents.

Safety and Handling

Based on safety data for structurally similar imidazole carboxylates, ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate should be handled with appropriate care.

-

Hazards: It is considered a mild skin irritant and can cause serious eye irritation.[1][6] Inhalation may cause respiratory tract irritation.

-

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

-

Store in a tightly sealed container in a cool, dry place.[1]

-

-

Stability: The compound is stable under normal conditions but is sensitive to strong bases, which can cause hydrolysis of the ester.[1]

Conclusion

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a valuable and versatile chemical intermediate. Its molecular structure, featuring the privileged imidazole scaffold, makes it a key building block in the synthesis of a wide array of functional molecules. For researchers in drug discovery, it offers a reliable starting point for the development of novel kinase inhibitors and other therapeutic agents. In materials science and agrochemistry, it provides a foundation for creating new functional polymers and crop protection agents. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in these innovative fields.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

Al-Qaisi, J. A., et al. (2018). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 23(10), 2465. Available at: [Link]

-

Colthurst, M. J., & Williams, A. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Organic & Biomolecular Chemistry, 1(10), 1695-1701. Available at: [Link]

-

Williams, A., & Colthurst, M. J. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. Available at: [Link]

- Fisher Scientific. (2025). Safety Data Sheet for Ethyl imidazole-4-carboxylate.

- Alfa Aesar. (2009). Safety Data Sheet for Imidazole-4-carboxaldehyde.

- Sigma-Aldrich. (2024). Safety Data Sheet for Imidazole.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Ethyl imidazole-2-carboxylate.

-

Preti, L., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2008(34), 5780-5787. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (2025). Safety Data Sheet for Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.

- ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum.

-

Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available at: [Link]

-

Wang, J., et al. (2017). Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors. Archiv der Pharmazie, 350(2). Available at: [Link]

-

van den Hurk, S., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1361-1367. Available at: [Link]

- LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Chempedia.

-

Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 245-257. Available at: [Link]

-

Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Journal of the American Chemical Society, 79(7), 1663-1667. Available at: [Link]

- Zenodo. (n.d.). Synthesis and Reactions of Imidazole.

- SpectraBase. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid.

-

Lee, J., et al. (2020). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. Molecules, 25(5), 1121. Available at: [Link]

- ResearchGate. (2025). Synthesis and biological evaluation of oxygen-, nitrogen-, and sulphur-containing non-fused heterocycles and tricyclic fused pyrimidines.

- Sigma-Aldrich. (n.d.). Ethyl imidazole-4-carboxylate.

- ChemShuttle. (n.d.). ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

- ChemicalBook. (n.d.). ethyl 5-methyl-1h-imidazole-4-carboxylate(51605-32-4) 1 h nmr.

- ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) IR2 spectrum.

- SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum.

- Acros Pharmatech. (n.d.). Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

- CymitQuimica. (2025). Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.

- TCI Chemicals. (n.d.). Ethyl 4-Methyl-1H-imidazole-5-carboxylate.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Discovery and History of Imidazole Compounds

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules. This guide provides a comprehensive technical overview of the history and discovery of imidazole compounds, tailored for researchers, scientists, and drug development professionals. We trace the journey from the initial synthesis of imidazole in the 19th century to its identification in crucial natural products and its subsequent pivotal role in the rational design of transformative pharmaceuticals. Key synthetic milestones, the elucidation of biological mechanisms, and the development of blockbuster drugs such as cimetidine and fluconazole are discussed in detail, providing expert insights into the enduring significance of this versatile heterocyclic scaffold.

Introduction: The Enduring Significance of the Imidazole Scaffold

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, it was initially named glyoxaline[1][2][3][4]. The unique physicochemical properties of the imidazole ring—including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions—make it a "privileged structure" in medicinal chemistry. This versatility allows it to interact with a wide range of biological targets with high specificity and affinity.

The imidazole nucleus is a fundamental component of many essential biological molecules, including the amino acid histidine and the neurotransmitter histamine[5][6][7]. Its derivatives are integral to numerous therapeutic agents, demonstrating antibacterial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties, among others[1][2][3][4]. The development of the first blockbuster drug, cimetidine, solidified the importance of the imidazole scaffold in modern drug discovery and continues to inspire the development of new therapeutic agents[1][2][3][4].

The Dawn of Imidazole Chemistry: Discovery and Early Synthesis

The history of imidazole chemistry began in 1858 when German chemist Heinrich Debus reported the first synthesis of the parent imidazole ring. This discovery laid the foundational groundwork for over a century and a half of synthetic exploration and therapeutic innovation.

The First Synthesis: The Debus Synthesis (1858)

Heinrich Debus synthesized imidazole by reacting glyoxal and formaldehyde with ammonia[1][2][3][4]. Although the yield of this original method was relatively low, it was a landmark achievement that opened the door to the synthesis of C-substituted imidazoles and remains a viable, albeit modified, method today[1].

Causality in Experimental Choices: The choice of reactants by Debus was insightful. Glyoxal provides the two-carbon backbone (C4-C5), while formaldehyde supplies the C2 carbon. Ammonia serves as the nitrogen source for positions 1 and 3 of the heterocyclic ring. This multi-component reaction, though not fully understood mechanistically at the time, demonstrated an efficient assembly of the imidazole core from simple, readily available precursors.

-

Step 1: Reagent Combination: Glyoxal, formaldehyde, and a source of ammonia (such as aqueous ammonia) are combined in a suitable solvent.

-

Step 2: Condensation: The reaction proceeds through a series of condensation steps. Initially, the dicarbonyl (glyoxal) reacts with ammonia to form a diimine intermediate[8][9].

-

Step 3: Cyclization: This diimine intermediate then condenses with the aldehyde (formaldehyde) to form the imidazole ring[8][9].

-

Step 4: Isolation: The imidazole product is isolated and purified from the reaction mixture.

Early Mechanistic Insights and Alternative Syntheses

Following Debus's initial discovery, other chemists explored new routes to imidazole and its derivatives. A significant contribution came from Bronisław Radziszewski in 1882.

The Radziszewski synthesis is another multi-component reaction that produces imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia[8][9][10]. This method proved to be more versatile than the original Debus synthesis, allowing for the preparation of a wider variety of substituted imidazoles, such as 2,4,5-triphenylimidazole (lophine)[11]. The reaction's atomic economy, where all atoms from the reactants are incorporated into the final product, makes it an attractive and efficient synthetic strategy[11].

The diagram below illustrates the general scheme of the Debus-Radziszewski synthesis, a cornerstone of imidazole chemistry.

Caption: General reaction scheme for the Debus-Radziszewski synthesis.

Nature's Blueprint: Imidazole in Biological Systems

Long before its laboratory synthesis, nature had already harnessed the power of the imidazole ring. It is a fundamental component of several biologically crucial molecules, underscoring its evolutionary importance.

The Amino Acid Histidine: A Fundamental Building Block

Histidine is one of the essential amino acids, meaning it must be obtained through diet as it cannot be synthesized de novo by humans[6]. The imidazole side chain of histidine is unique among amino acids because its pKa is near physiological pH. This allows it to act as both a proton donor and acceptor in biological reactions, making it a common residue in the active sites of enzymes where it facilitates catalysis[7]. It is also vital for the growth and repair of tissues[6].

Histamine: A Potent Biogenic Amine